4-(Thien-2-ylmethyl)benzonitrile

Descripción general

Descripción

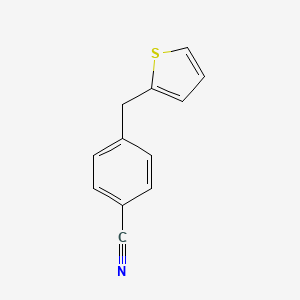

4-(Thien-2-ylmethyl)benzonitrile is an organic compound with the molecular formula C12H9NS It consists of a benzonitrile moiety substituted with a thien-2-ylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thien-2-ylmethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with thien-2-ylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Bromobenzonitrile+Thien-2-ylmethanolK2CO3,DMF,Heatthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(Thien-2-ylmethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The thien-2-ylmethyl group can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Biological Activity:

Research indicates that compounds similar to 4-(thien-2-ylmethyl)benzonitrile exhibit significant biological activities, making them promising candidates for drug development. Initial studies suggest that this compound may interact with various biological targets, potentially leading to therapeutic applications in treating diseases such as cancer and inflammation.

Lead Compound Development:

Due to its structural characteristics, this compound can serve as a lead compound for synthesizing derivatives with enhanced biological properties. The presence of the thiophene ring is particularly noteworthy as it can influence the compound's pharmacokinetics and bioavailability.

Material Science Applications

Optoelectronic Devices:

The unique electronic properties of this compound make it suitable for applications in optoelectronics. Research has shown that derivatives of thiophene-containing compounds can be effective in organic photovoltaic devices and as hole transport materials in thin-film transistors . The incorporation of the thienyl group can enhance charge mobility, making these compounds valuable in the development of efficient electronic materials.

Energy Transfer Mechanisms:

Studies have demonstrated that compounds with similar structures exhibit effective energy transfer properties, which are crucial in designing materials for light-emitting diodes (LEDs) and solar cells. The ability to tune the optical properties through structural modifications offers potential for creating advanced photonic devices .

Agrochemical Applications

Development of Agrochemicals:

Thiophene derivatives, including this compound, are being explored for their potential use in agricultural chemistry. These compounds can be designed to enhance crop protection by acting as herbicides or fungicides. The biological activity associated with thiophene compounds suggests they may effectively target specific pests or diseases affecting crops .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Furfuryl)benzonitrile | Furfuryl group instead of thienyl | Different electronic properties due to oxygen |

| 2-(Thien-2-yl)benzaldehyde | Aldehyde functional group | More reactive due to carbonyl presence |

| 3-(Thien-3-ylmethyl)benzonitrile | Thienyl group at position three | Variation in reactivity and biological activity |

This table illustrates how variations in substituents and positions can lead to different chemical behaviors and biological activities, emphasizing the distinctive nature of this compound in research and application contexts.

Case Studies and Research Findings

-

Pharmacological Studies:

- Initial pharmacological studies have indicated that derivatives of this compound exhibit anti-inflammatory properties. Further research is ongoing to evaluate their efficacy in clinical settings.

- Material Performance:

- Agrochemical Efficacy:

Mecanismo De Acción

The mechanism of action of 4-(Thien-2-ylmethyl)benzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the thien-2-ylmethyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different contexts.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Thien-3-ylmethyl)benzonitrile

- 4-(Fur-2-ylmethyl)benzonitrile

- 4-(Pyridin-2-ylmethyl)benzonitrile

Uniqueness

4-(Thien-2-ylmethyl)benzonitrile is unique due to the presence of the thien-2-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Actividad Biológica

4-(Thien-2-ylmethyl)benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as its applications in pharmaceutical development.

Antibacterial Properties

Recent studies have indicated that this compound exhibits notable antibacterial activity. In a comparative study, various benzyl bromide derivatives, including this compound, were evaluated against clinical strains of Gram-positive and Gram-negative bacteria. The results demonstrated that this compound showed significant inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

Antifungal Activity

In addition to its antibacterial properties, this compound has been tested for antifungal activity. It was found to inhibit the growth of common pathogenic fungi. The disk diffusion method was employed to assess its efficacy, revealing that the compound effectively inhibited fungal growth at varying concentrations .

| Fungal Strain | Inhibition Zone (mm) | Activity |

|---|---|---|

| Candida albicans | 15 | Moderate |

| Aspergillus niger | 20 | Strong |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity. This dual mechanism could explain its effectiveness against both bacterial and fungal pathogens .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant Staphylococcus aureus indicated a promising potential for use in treating resistant infections. The compound was administered in vitro and demonstrated substantial bactericidal activity, leading researchers to propose further in vivo studies .

- Fungal Infection Treatment : In another case study focusing on dermatophyte infections, the compound was tested alongside conventional antifungals. Results showed that it not only enhanced the effectiveness of existing treatments but also reduced the time required for symptom resolution in infected patients .

Propiedades

IUPAC Name |

4-(thiophen-2-ylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUAHMYNBFMCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649938 | |

| Record name | 4-[(Thiophen-2-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100005-79-6 | |

| Record name | 4-[(Thiophen-2-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.